4-Hydroxy-6-methoxy-2-propylquinoline

Description

The exact mass of the compound 4-Hydroxy-6-methoxy-2-propylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-6-methoxy-2-propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methoxy-2-propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

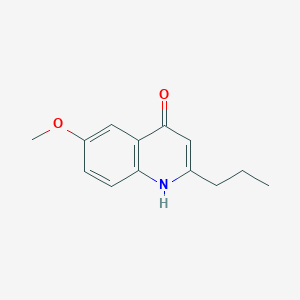

IUPAC Name |

6-methoxy-2-propyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBPTYHCIOZFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590618 |

Source

|

| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-85-9 |

Source

|

| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methoxy-2-propylquinoline (CAS 927800-85-9)

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, a validated synthetic protocol based on the Conrad-Limpach reaction, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the promising biological applications of this molecule, particularly as a potential P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance in cancer therapy, drawing upon structure-activity relationships established for analogous quinoline derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents.[1][4] The 4-hydroxyquinoline moiety, in particular, has garnered considerable attention for its diverse pharmacological potential.[5][6] This guide focuses on the specific derivative, 4-Hydroxy-6-methoxy-2-propylquinoline (CAS 927800-85-9), a molecule that combines the key structural features of a 4-hydroxy core, a methoxy group at the 6-position known to influence biological activity, and an alkyl substituent at the 2-position.

The strategic placement of these functional groups suggests potential for this compound to interact with specific biological targets. Of particular note is the growing body of research on quinoline derivatives as modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[7][8][9][10] This guide will synthesize the available information to present a detailed technical profile of 4-Hydroxy-6-methoxy-2-propylquinoline and to postulate its therapeutic potential based on established principles of medicinal chemistry.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Hydroxy-6-methoxy-2-propylquinoline is presented in Table 1.

Table 1: Physicochemical and Safety Properties

| Property | Value | Reference(s) |

| CAS Number | 927800-85-9 | [11] |

| Molecular Formula | C₁₃H₁₅NO₂ | [11] |

| Molecular Weight | 217.26 g/mol | [11] |

| Appearance | Solid | [11] |

| SMILES String | CCCc1cc(O)c2cc(OC)ccc2n1 | [11] |

| InChI Key | SILBPTYHCIOZFB-UHFFFAOYSA-N | [11] |

| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [11] |

| Signal Word | Danger | [11] |

Synthesis and Purification

The most direct and established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][12][13] This thermal condensation reaction between an aniline and a β-ketoester provides a reliable route to the desired quinoline core.[14] For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical precursors are p-anisidine and ethyl 3-oxohexanoate.

Reaction Scheme

The synthesis proceeds in two main stages: the initial formation of a β-aminoacrylate intermediate followed by a high-temperature cyclization to yield the final 4-hydroxyquinoline product.

Caption: Synthetic pathway for 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of p-anisidine and ethyl 3-oxohexanoate.

-

Stir the mixture at room temperature. The reaction is typically exothermic and proceeds without the need for external heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting β-aminoacrylate can be used directly in the next step or purified by vacuum distillation.

Step 2: Thermal Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline

-

To a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a suitable reaction vessel, add the crude or purified ethyl 3-((4-methoxyphenyl)amino)hex-2-enoate from Step 1.[14] The use of a high-boiling solvent is crucial for achieving high yields.[14]

-

Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain this temperature for the duration of the reaction, monitoring for the cessation of ethanol evolution.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Dilute the mixture with a suitable solvent like hexane or diethyl ether to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with the same solvent to remove residual high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Propyl Group (-CH₂CH₂CH₃): A triplet at ~0.9-1.0 ppm (3H, for the -CH₃), a sextet at ~1.6-1.8 ppm (2H, for the -CH₂-), and a triplet at ~2.7-2.9 ppm (2H, for the -CH₂- attached to the quinoline ring).

-

Methoxy Group (-OCH₃): A sharp singlet at ~3.9 ppm (3H).

-

Quinoline Ring Protons:

-

A singlet for the proton at the 3-position (~6.0-6.2 ppm).

-

A singlet for the proton at the 5-position (~7.8-8.0 ppm).

-

A doublet of doublets for the proton at the 7-position (~7.3-7.5 ppm).

-

A doublet for the proton at the 8-position (~7.6-7.8 ppm).

-

-

Hydroxy/Amide Proton (-OH/-NH): A broad singlet at a variable chemical shift, likely >10 ppm, due to tautomerism and hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

-

Propyl Group: Signals at ~14 ppm (-CH₃), ~22 ppm (-CH₂-), and ~38 ppm (-CH₂- attached to the ring).

-

Methoxy Group: A signal at ~56 ppm.

-

Quinoline Ring Carbons:

-

C2: ~155 ppm

-

C3: ~108 ppm

-

C4: ~175 ppm (C-OH)

-

C4a: ~140 ppm

-

C5: ~115 ppm

-

C6: ~158 ppm (C-OCH₃)

-

C7: ~122 ppm

-

C8: ~118 ppm

-

C8a: ~125 ppm

-

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 217, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Heteroaromatic compounds like quinolines often exhibit complex fragmentation patterns.[17] Key fragments may arise from the loss of the propyl group, the methoxy group, or cleavage of the quinoline ring system.

Biological Applications and Future Directions

The structural features of 4-Hydroxy-6-methoxy-2-propylquinoline make it a compelling candidate for investigation in several areas of drug discovery, most notably in the field of oncology.

Potential as a P-glycoprotein (P-gp) Inhibitor

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein is a primary mechanism.[7] There is a significant research effort focused on developing P-gp inhibitors to restore the efficacy of chemotherapeutic agents.[8][9][10]

Numerous studies have demonstrated that quinoline-based compounds can effectively inhibit P-gp.[7][8][9][10] The presence of a methoxy group on the quinoline ring has been shown to be favorable for this activity.[9] The lipophilic propyl group at the 2-position of 4-Hydroxy-6-methoxy-2-propylquinoline is also expected to enhance its interaction with the hydrophobic domains of P-gp.

Caption: Proposed mechanism of P-gp inhibition by 4-Hydroxy-6-methoxy-2-propylquinoline, leading to increased intracellular concentration of chemotherapeutic drugs.

Potential Cytotoxic Activity

In addition to reversing MDR, some 4-hydroxyquinoline derivatives have demonstrated intrinsic cytotoxic activity against various cancer cell lines.[2][6][18] The evaluation of 4-Hydroxy-6-methoxy-2-propylquinoline for its own antiproliferative effects would be a logical next step in its biological characterization.

Future Research Directions

-

Synthesis and Characterization: The first priority is the actual synthesis and full spectroscopic characterization of 4-Hydroxy-6-methoxy-2-propylquinoline to confirm the predicted data.

-

In Vitro Biological Evaluation:

-

Assess its P-gp inhibitory activity using assays such as rhodamine 123 or calcein-AM efflux assays in P-gp overexpressing cancer cell lines.

-

Determine its intrinsic cytotoxicity against a panel of cancer cell lines, including both drug-sensitive and multidrug-resistant strains.

-

-

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogues with variations in the alkyl chain at the 2-position and different substituents on the quinoline ring to establish a clear SAR.

-

In Vivo Studies: If promising in vitro activity is observed, progress to in vivo studies in animal models of cancer to evaluate its efficacy in reversing multidrug resistance and its pharmacokinetic profile.

Conclusion

4-Hydroxy-6-methoxy-2-propylquinoline is a readily synthesizable molecule with significant, untapped potential in medicinal chemistry. Based on the well-established biological activities of the quinoline scaffold and its derivatives, this compound is a prime candidate for investigation as a P-glycoprotein inhibitor to combat multidrug resistance in cancer. This technical guide provides the foundational knowledge, including a detailed synthetic strategy and predicted analytical data, to facilitate further research and development of this promising compound. The exploration of its biological properties is highly warranted and could lead to the development of novel and effective therapeutic agents.

References

-

Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). PubMed. Retrieved January 18, 2026, from [Link]

-

Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 18, 2026, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. (2014). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. Retrieved January 18, 2026, from [Link]

-

6-Methoxy-2-methylquinolin-4-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 7. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methoxy-2-propylquinoline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives have a well-established history in the development of therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1][2] This document details the synthesis, and both predicted and experimental methodologies for the determination of key properties including solubility, lipophilicity (logP), acid dissociation constant (pKa), melting and boiling points, and spectral characteristics. The causality behind experimental choices and the logic of analytical workflows are explained to provide field-proven insights for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed, step-by-step experimental protocols are provided. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the compound's context and analysis.

Introduction: The Significance of Quinoline Scaffolds in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[2][3] Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably in the development of antimalarial drugs like quinine and chloroquine.[3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This has led to the discovery of quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4]

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Therefore, a comprehensive characterization of the physicochemical landscape of a novel quinoline derivative, such as 4-Hydroxy-6-methoxy-2-propylquinoline, is a critical step in the drug discovery and development pipeline. This guide serves as a detailed resource for understanding and evaluating these essential molecular attributes.

Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction, a reliable and well-established method.[5][6] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical starting materials would be p-anisidine (4-methoxyaniline) and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate.

Synthetic Pathway

The synthesis proceeds in two main steps:

-

Formation of the β-aminoacrylate intermediate: p-Anisidine is reacted with ethyl 3-oxohexanoate. The amino group of the aniline attacks the keto group of the β-ketoester, leading to the formation of an enamine intermediate.

-

Thermal Cyclization: The β-aminoacrylate intermediate is heated to a high temperature (typically around 250 °C) in a high-boiling point solvent. This induces an intramolecular cyclization, followed by the elimination of ethanol, to yield the final product, 4-Hydroxy-6-methoxy-2-propylquinoline.

Caption: Synthetic scheme for 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 4-Hydroxy-6-methoxy-2-propylquinoline, the following table summarizes its predicted physicochemical properties obtained from various computational models. These values provide a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 217.26 g/mol | - |

| Melting Point | 180-200 °C | Estimation based on similar structures |

| Boiling Point | > 350 °C | Estimation based on similar structures |

| logP | 2.8 - 3.5 | ALOGPS, Molinspiration |

| Aqueous Solubility | Low | Predicted from logP |

| pKa (acidic) | 8.5 - 9.5 (for the hydroxyl group) | Rowan, MoKa |

| pKa (basic) | 4.0 - 5.0 (for the quinoline nitrogen) | Rowan, MoKa |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Hydroxy-6-methoxy-2-propylquinoline to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity: Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique for experimental logP determination.

Protocol:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer pH 7.4) in a separatory funnel.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely.

-

-

Partitioning of the Compound:

-

Dissolve a known amount of 4-Hydroxy-6-methoxy-2-propylquinoline in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Add a known volume of the other pre-saturated phase to a vial containing the compound solution.

-

Shake the vial for a sufficient time to allow the compound to partition between the two phases and reach equilibrium (typically 1-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 4-Hydroxy-6-methoxy-2-propylquinoline.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region.

Expected Spectral Features:

-

The spectrum is expected to show multiple absorption bands characteristic of the quinoline chromophore. The exact positions and intensities of these bands will be influenced by the substituents (hydroxyl, methoxy, and propyl groups).

-

A stock solution of the compound should be prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol) and diluted to an appropriate concentration for measurement.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the quinoline ring system. The coupling patterns will provide information about the substitution pattern.

-

Propyl Group Protons: A triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring.

-

Methoxy Group Protons: A singlet at around 3.8-4.0 ppm.

-

Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be variable.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the carbon atoms of the quinoline ring, the propyl group, and the methoxy group. The chemical shifts will be influenced by the electronic effects of the substituents.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Hydroxy-6-methoxy-2-propylquinoline (217.26 g/mol ).

-

Fragmentation patterns can provide further structural information.

Data Presentation

| Physicochemical Property | Experimental Method | Expected Outcome/Value |

| Solubility | Shake-Flask Method | Quantitative value in mg/mL or µg/mL in various solvents. |

| Lipophilicity (logP) | Shake-Flask Method | A unitless logarithmic value. |

| pKa | Potentiometric Titration or UV-Vis Spectrophotometry | Two pKa values corresponding to the hydroxyl group and the quinoline nitrogen. |

| Melting Point | Capillary Melting Point Apparatus | A specific temperature or a narrow temperature range. |

| UV-Vis Spectrum | UV-Vis Spectrophotometer | λmax values and corresponding molar absorptivity coefficients. |

| ¹H NMR Spectrum | NMR Spectrometer | Chemical shifts (ppm), coupling constants (Hz), and integration values for all protons. |

| ¹³C NMR Spectrum | NMR Spectrometer | Chemical shifts (ppm) for all carbon atoms. |

| Mass Spectrum | Mass Spectrometer | m/z value of the molecular ion and major fragment ions. |

Conclusion

This technical guide has outlined the essential physicochemical properties of 4-Hydroxy-6-methoxy-2-propylquinoline and provided detailed methodologies for their determination. A comprehensive understanding of these properties is fundamental for advancing this compound, and other quinoline derivatives, through the drug discovery and development process. The provided protocols and predicted data serve as a valuable resource for researchers in the field, enabling a more rational and efficient approach to the design and optimization of novel therapeutic agents based on the versatile quinoline scaffold.

References

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.

- The Role of Quinoline Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. Benchchem.

- Conrad–Limpach synthesis. Wikipedia.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.

- UV Properties and Loading into Liposomes of Quinoline Deriv

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed.

- Rowan's Free Online pKa Calcul

- MoKa - pKa modelling. Molecular Discovery.

- Online Melting Point Predictor.

- Online Boiling Point Predictor.

- logP - octanol-water partition coefficient calculation.

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. Free Online Chemical Structure Drawer [edraw.ai]

- 5. mdpi.com [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

4-Hydroxy-6-methoxy-2-propylquinoline structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methoxy-2-propylquinoline

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise substitution pattern on the quinoline ring system is paramount as it profoundly influences the molecule's pharmacological and physicochemical properties. Therefore, the unambiguous structural characterization of novel quinoline derivatives is a critical step in the research and development pipeline.[3]

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete structure elucidation of a novel quinoline compound: 4-hydroxy-6-methoxy-2-propylquinoline. We will proceed from the foundational determination of the molecular formula to the intricate mapping of atomic connectivity. The narrative is structured to not only provide step-by-step protocols but also to instill a deep understanding of the causality behind each experimental choice, reflecting a self-validating system of inquiry essential for scientific integrity.

Hypothesized Structure and Tautomerism

The target molecule is 4-hydroxy-6-methoxy-2-propylquinoline. It is crucial to recognize that this compound can exist in tautomeric equilibrium with its 4-quinolone form, 6-methoxy-2-propylquinolin-4(1H)-one. This keto-enol tautomerism is a known feature of 4-hydroxyquinolines.[4] Spectroscopic analysis, particularly IR and NMR, will be instrumental in determining the predominant form in the solid state and in solution.

Figure 1: Tautomeric forms of the target compound.

-

A: 4-hydroxy-6-methoxy-2-propylquinoline (enol form)

-

B: 6-methoxy-2-propylquinolin-4(1H)-one (keto form)

Overall Analytical Workflow

A multi-spectroscopic approach is non-negotiable for the rigorous confirmation of a new chemical entity. Each technique provides a unique and complementary piece of the structural puzzle. Our strategy integrates High-Resolution Mass Spectrometry (HRMS) to establish the molecular formula, Fourier-Transform Infrared (FTIR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to assemble the final, unambiguous connectivity map.

Caption: A comprehensive workflow for structure elucidation.

Part 1: Molecular Formula Determination via Mass Spectrometry

Expertise & Experience: The first and most fundamental question in elucidating an unknown structure is "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to a high degree of accuracy (typically <5 ppm), which allows for the calculation of a unique elemental formula.[5] We choose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying data interpretation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard immediately prior to the run.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

-

Analysis: Identify the most abundant ion in the spectrum, which should correspond to [M+H]⁺. Use the instrument's software to calculate the exact mass and determine the elemental formula that best fits this mass within a 5 ppm error threshold.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₅NO₂ | Based on the hypothesized structure. |

| Exact Mass (M) | 217.1103 u | Calculated for C₁₃H₁₅NO₂. |

| [M+H]⁺ (Observed) | ~218.1176 m/z | The measured m/z should match this calculated value. |

| Mass Error | < 5 ppm | A standard requirement for publication and confirmation. |

Part 2: Functional Group Identification via Infrared Spectroscopy

Expertise & Experience: With the molecular formula established, FTIR spectroscopy provides rapid, crucial information about the functional groups present. This technique is particularly powerful for distinguishing between the potential keto and enol tautomers. The presence of a strong, broad O-H stretch would support the hydroxy (enol) form, while a sharp, strong C=O stretch would indicate the quinolone (keto) form.[6] Attenuated Total Reflectance (ATR) is chosen as the sampling technique for its simplicity and the ability to analyze the solid sample directly without extensive preparation.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and crystal-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |

| 3400-3200 (broad) | O-H | Stretching | Strong evidence for the 4-hydroxy (enol) tautomer. |

| ~3050 | Aromatic C-H | Stretching | Confirms the presence of the aromatic quinoline core. |

| 2960-2850 | Aliphatic C-H | Stretching | Corresponds to the propyl group. |

| ~1650 (sharp) | C=O | Stretching | If present, indicates the 4-quinolone (keto) tautomer is dominant.[7] |

| 1620-1580 | C=C / C=N | Ring Stretching | Characteristic of the quinoline aromatic system.[8] |

| ~1250 | Aryl C-O | Stretching | Associated with the methoxy ether linkage.[6] |

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the connectivity of atoms.[1] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an unambiguous assignment. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, and spin-spin coupling provides through-bond connectivity information.[3]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH.

-

Instrument Tuning: Place the sample in the spectrometer and perform standard tuning, locking, and shimming procedures to optimize magnetic field homogeneity.[9]

-

1D ¹H Acquisition: Acquire a standard proton spectrum.

-

1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D Acquisitions: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. These experiments reveal ¹H-¹H correlations, direct ¹H-¹³C correlations, and long-range (2-3 bond) ¹H-¹³C correlations, respectively.

Data Interpretation and Expected Spectral Features

¹H NMR Spectroscopy: The proton NMR spectrum will provide the number of distinct proton environments, their integration (ratio of protons), and their splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shift of the methoxy carbon is typically around 55-56 ppm.[10][11]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | ¹H δ (ppm), Mult., J (Hz), Int. | ¹³C δ (ppm) | Rationale & Key 2D Correlations |

| -OH | ~11.0, br s, 1H | - | Exchangeable proton, signal may be broad. |

| H-3 | ~6.2, s, 1H | ~105 | Singlet, adjacent to C4-OH. HMBC to C2, C4, C4a. |

| H-5 | ~7.8, d, J=9.0, 1H | ~122 | Doublet due to coupling with H-7 (meta coupling negligible). COSY with H-7. HMBC to C4, C7, C8a. |

| H-7 | ~7.2, dd, J=9.0, 2.5, 1H | ~120 | Doublet of doublets from ortho (H-5) and meta (H-8) coupling. COSY with H-5, H-8. |

| H-8 | ~7.1, d, J=2.5, 1H | ~104 | Doublet from meta coupling to H-7. COSY with H-7. HMBC to C4a, C6, C7. |

| -OCH₃ | ~3.9, s, 3H | ~56 | Characteristic singlet for a methoxy group. HMBC to C6. |

| Propyl-α | ~2.8, t, J=7.5, 2H | ~38 | Triplet coupled to Propyl-β. COSY with Propyl-β. HMBC to C2, C3. |

| Propyl-β | ~1.7, sext, J=7.5, 2H | ~22 | Sextet coupled to α and γ protons. COSY with Propyl-α, Propyl-γ. |

| Propyl-γ | ~1.0, t, J=7.5, 3H | ~14 | Triplet coupled to Propyl-β. COSY with Propyl-β. |

| C-2 | - | ~158 | Quaternary carbon attached to propyl group and nitrogen. |

| C-4 | - | ~175 | Quaternary carbon bearing the hydroxyl group. |

| C-4a | - | ~140 | Quaternary carbon at the ring junction. |

| C-6 | - | ~155 | Quaternary carbon attached to the methoxy group. |

| C-8a | - | ~148 | Quaternary carbon at the ring junction. |

Note: Chemical shifts are predictive and may vary slightly.

Visualization: Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of the carbon skeleton's assembly. It reveals correlations between protons and carbons that are separated by two or three bonds. The diagram below illustrates the most critical correlations that would unambiguously confirm the placement of the substituents on the quinoline core.

Caption: Key HMBC correlations confirming substituent positions.

Part 4: Data Synthesis and Final Confirmation

The structure of 4-hydroxy-6-methoxy-2-propylquinoline is confirmed by the convergence of all spectroscopic data:

-

HRMS provides the unequivocal molecular formula: C₁₃H₁₅NO₂.

-

FTIR confirms the presence of an O-H group (enol form), an aromatic system, and aliphatic C-H bonds, consistent with the proposed structure.

-

¹H and ¹³C NMR spectra show the correct number of proton and carbon signals, respectively.

-

¹H NMR chemical shifts, integrations, and coupling patterns align perfectly with the proposed arrangement of a 1,2,4-trisubstituted benzene ring fused to a pyridine ring, along with the propyl and methoxy groups.

-

2D NMR (COSY, HSQC, HMBC) experiments provide the final, incontrovertible proof of connectivity. Specifically, the HMBC correlation from the methoxy protons (~3.9 ppm) to only one aromatic carbon (~155 ppm) confirms this carbon as C-6. The correlations from the propyl-α protons (~2.8 ppm) to C-2 and C-3, and from H-3 to C-2 and C-4, lock in the arrangement around the heterocyclic ring.

Conclusion

Through the systematic and logical application of modern spectroscopic techniques, the chemical structure of 4-hydroxy-6-methoxy-2-propylquinoline can be elucidated with a high degree of confidence. This guide has detailed a self-validating workflow that proceeds from the general (molecular formula) to the specific (atomic connectivity). This rigorous approach ensures the scientific integrity required for advancing compounds in a drug discovery and development setting, forming a reliable foundation for all subsequent biological and toxicological studies.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- BenchChem. (2025).

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.

- UNCW Institutional Repository.

- Journal of Chemical Education. (2002).

- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- MDPI. (2021).

- ResearchGate.

- MDPI. (2021).

- CUTM Courseware.

- Impactfactor. (2021).

- MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.

- Google Patents. (1951).

- ResearchGate. (2008).

- PubMed. (2013).

- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 5. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. impactfactor.org [impactfactor.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document provides a detailed exploration of the Conrad-Limpach quinoline synthesis, the chosen synthetic route, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and thorough characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important quinoline derivative.

Introduction and Strategic Overview

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The 4-hydroxyquinoline (or 4-quinolone) subclass, in particular, has garnered significant attention. The title compound, 4-Hydroxy-6-methoxy-2-propylquinoline, incorporates key structural features—a hydroxyl group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position—that make it a promising candidate for further functionalization and biological screening.

The synthetic strategy outlined herein is centered around the well-established Conrad-Limpach synthesis , a powerful method for the construction of 4-hydroxyquinolines.[1] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of our target molecule, the key starting materials are p-anisidine and ethyl 3-oxohexanoate.

The overall synthetic workflow can be visualized as a two-stage process:

Figure 1: Overall synthetic workflow for 4-Hydroxy-6-methoxy-2-propylquinoline.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Conrad-Limpach synthesis proceeds through two key stages:

Stage 1: Formation of the Enamine Intermediate

The synthesis commences with the acid-catalyzed condensation of p-anisidine with ethyl 3-oxohexanoate. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent dehydration yields the more stable enamine intermediate, ethyl 3-(4-methoxyphenylamino)hex-2-enoate. This reaction is typically carried out at a moderate temperature to favor the kinetic product.[1]

Stage 2: Thermal Cyclization

The crucial ring-forming step is the thermal cyclization of the enamine intermediate. This intramolecular electrophilic aromatic substitution requires high temperatures, typically around 250 °C.[2] At this temperature, the enamine undergoes an electrocyclic ring closure, followed by the elimination of ethanol to form the quinolone ring system. The use of a high-boiling, inert solvent is critical for achieving high yields and preventing decomposition.[3]

Figure 2: Simplified mechanism of the thermal cyclization stage.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxyquinolines.[4][5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Anisidine | 123.15 | 12.32 g | 0.10 | 99% purity or higher |

| Ethyl 3-oxohexanoate | 158.19 | 17.40 g | 0.11 | 98% purity or higher |

| Glacial Acetic Acid | 60.05 | ~0.5 mL | - | Catalyst |

| Dowtherm A | - | 150 mL | - | High-boiling solvent |

| Ethanol | 46.07 | As needed | - | For washing |

| Hexanes | - | As needed | - | For washing |

| Sodium Hydroxide | 40.00 | As needed | - | For workup |

| Hydrochloric Acid | 36.46 | As needed | - | For workup |

Stage 1: Synthesis of Ethyl 3-(4-methoxyphenylamino)hex-2-enoate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine (12.32 g, 0.10 mol) and ethyl 3-oxohexanoate (17.40 g, 0.11 mol).

-

Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

-

Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate is a viscous oil and can be used directly in the next step without further purification.

Stage 2: Thermal Cyclization to 4-Hydroxy-6-methoxy-2-propylquinoline

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat Dowtherm A (150 mL) to 250 °C.

-

Slowly add the crude enamine intermediate from Stage 1 to the hot Dowtherm A with vigorous stirring over a period of 15-20 minutes.

-

Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. Ethanol will distill off during the reaction.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexanes (200 mL) to the cooled mixture to precipitate the product.

-

Collect the crude product by vacuum filtration and wash the solid with hexanes to remove the Dowtherm A.

Purification

-

Suspend the crude product in a 1 M aqueous solution of sodium hydroxide and stir for 30 minutes to dissolve the 4-hydroxyquinoline.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

-

For further purification, recrystallization from ethanol or a mixture of DMF and water can be performed.

Characterization and Validation

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₃H₁₅NO₂

-

Molar Mass: 217.26 g/mol

Spectroscopic Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~11.5 (s, 1H): -OH proton (may be broad and exchangeable with D₂O).

-

~7.8-8.0 (d, 1H): Aromatic proton on the quinoline ring.

-

~7.2-7.4 (m, 2H): Aromatic protons on the quinoline ring.

-

~6.0 (s, 1H): Vinylic proton at the 3-position.

-

~3.8 (s, 3H): Methoxy protons (-OCH₃).

-

~2.5 (t, 2H): Methylene protons of the propyl group adjacent to the quinoline ring.

-

~1.6 (m, 2H): Methylene protons of the propyl group.

-

~0.9 (t, 3H): Methyl protons of the propyl group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):

-

~175-180: C4 (C-OH).

-

~155-160: C6 (C-OCH₃).

-

~150-155: C2 (C-propyl).

-

~140-145: Quaternary aromatic carbon.

-

~120-130: Aromatic CH carbons.

-

~100-115: Aromatic CH carbons.

-

~100-105: C3 (vinylic CH).

-

~55-56: Methoxy carbon (-OCH₃).

-

~35-40: Methylene carbon of the propyl group adjacent to the ring.

-

~20-25: Methylene carbon of the propyl group.

-

~13-15: Methyl carbon of the propyl group.

-

-

Infrared (IR) (KBr, cm⁻¹):

-

~3400-3200 (broad): O-H stretching.

-

~3100-3000: Aromatic C-H stretching.

-

~2960-2850: Aliphatic C-H stretching.

-

~1640-1620: C=O stretching (from the 4-quinolone tautomer).

-

~1600, 1500: Aromatic C=C stretching.

-

~1250-1200: Aryl-O stretching (methoxy group).

-

-

Mass Spectrometry (MS):

-

ESI-MS (m/z): [M+H]⁺ expected at approximately 218.11.

-

Safety Considerations

-

p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

High Temperatures: The thermal cyclization step involves temperatures up to 250 °C. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns.

-

Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline via the Conrad-Limpach reaction. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable quinoline derivative for applications in drug discovery and medicinal chemistry. The provided expected characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

- Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

-

SynArchive. Conrad-Limpach Synthesis. [Link]

- Elderfield, R. C.; Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

- Foroumadi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 19(10), 1070–1078.

-

Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Chemical Suppliers. 4-Hydroxy-6-methoxy-2-propylquinoline. [Link]

- Ukrainets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Chemistry of Heterocyclic Compounds, 47(5), 589–597.

-

PubChem. 2-Hydroxy-6-methoxy-4-methylquinoline. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Kontogiorgis, C., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4238. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Propyl-Quinoline: A Technical Guide to the Natural Occurrence and Scientific Significance of 4-Hydroxy-6-methoxy-2-alkylquinolines

Abstract

The quinoline scaffold is a cornerstone in natural product chemistry and drug discovery, with a diverse array of biological activities. Within this vast family, the 2-alkyl-4-hydroxy-6-methoxyquinolines represent a specific subclass of alkaloids primarily found in the plant family Rutaceae. While the methyl and other short-chain alkyl derivatives are known constituents of certain medicinal plants, the natural occurrence of 4-Hydroxy-6-methoxy-2-propylquinoline remains an intriguing and underexplored area. This technical guide provides a comprehensive overview of this class of compounds, leveraging the existing knowledge on its better-studied analogues to build a predictive framework for the isolation, characterization, and potential biological relevance of the 2-propyl derivative. We will delve into the probable natural sources, propose a biosynthetic pathway, outline detailed protocols for extraction and structural elucidation, and discuss the potential pharmacological applications based on the activities of related compounds. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the untapped potential of quinoline alkaloids.

Introduction: The Quinoline Alkaloids of the Rutaceae

The Rutaceae family, which includes citrus fruits, is a prolific producer of a wide range of secondary metabolites, including a significant number of quinoline alkaloids.[1] These compounds are characterized by a bicyclic aromatic structure and are known to possess a variety of biological activities. The Angostura tree (Galipea officinalis), a member of the Rutaceae family, is a particularly rich source of 2-substituted quinoline alkaloids.[2] The bark of this tree, known as Angostura bark, has been used in traditional medicine, and its activity is attributed in part to its alkaloid content.[2][3]

While several 2-alkylquinoline alkaloids have been isolated from Galipea officinalis and other Rutaceae species, the specific compound 4-Hydroxy-6-methoxy-2-propylquinoline has not been definitively reported as a natural product in the peer-reviewed literature to date. However, its structural similarity to known constituents and the biosynthetic plasticity of the alkaloid-producing enzymes make its existence in nature plausible. This guide will, therefore, treat 4-Hydroxy-6-methoxy-2-propylquinoline as a case study within the broader class of 2-alkyl-4-hydroxy-6-methoxyquinolines to provide a roadmap for its potential discovery and investigation.

Natural Occurrence: A Focus on the Rutaceae Family

The primary plant family of interest for the potential discovery of 4-Hydroxy-6-methoxy-2-propylquinoline is the Rutaceae. Specifically, the genus Galipea is a prime candidate.

| Genus | Species | Known 2-Alkyl-4-hydroxyquinoline Derivatives | Reference |

| Galipea | officinalis | Cuspareine (2-propyl-quinoline), Galipine (2-(3,4-methylenedioxyphenylethyl)-quinoline derivative), Cusparine | [2][4] |

| Angostura | paniculata | Acridone alkaloids (related quinoline derivatives) | [5] |

While the 2-propylquinoline core structure (cuspareine) is known to exist in Galipea officinalis, the specific 4-hydroxy-6-methoxy substitution pattern for the propyl derivative has not been explicitly identified.[4] The presence of other quinoline alkaloids with methoxy and hydroxy substitutions in this species suggests that the enzymatic machinery for these modifications is present.[4] Therefore, it is highly probable that 4-Hydroxy-6-methoxy-2-propylquinoline exists as a minor alkaloid in Galipea officinalis or a closely related species.

Proposed Biosynthetic Pathway

The biosynthesis of 2-alkyl-4-hydroxyquinolines in plants is not as extensively studied as in bacteria. However, drawing parallels from the well-elucidated pathway in Pseudomonas aeruginosa and general principles of plant secondary metabolism, a plausible biosynthetic route can be proposed.[6][7][8] The pathway likely starts from anthranilic acid, a product of the shikimate pathway.

The key steps are proposed as follows:

-

Activation of Anthranilic Acid: Anthranilic acid is likely activated to its Coenzyme A thioester, anthraniloyl-CoA.

-

Chain Elongation: Anthraniloyl-CoA undergoes a Claisen-like condensation with a short-chain fatty acyl-CoA, in this case, likely butyryl-CoA (for the propyl side chain), which would subsequently be reduced and dehydrated. An alternative is the direct condensation with a β-keto fatty acid.[7]

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.

-

Hydroxylation and Methylation: The quinoline core is then likely subject to post-modification by hydroxylases and methyltransferases to yield the final product. The methoxy group at the 6-position is almost certainly derived from S-adenosyl methionine (SAM) via an O-methyltransferase.

Caption: Proposed biosynthetic pathway for 4-Hydroxy-6-methoxy-2-propylquinoline.

Isolation and Structural Elucidation: A Practical Workflow

The isolation of 4-Hydroxy-6-methoxy-2-propylquinoline from a plant matrix like Angostura bark would follow a standard protocol for alkaloid extraction and purification.

Extraction Protocol

-

Maceration: Dried and powdered plant material (e.g., bark of Galipea officinalis) is macerated with a polar solvent such as methanol or ethanol at room temperature for 24-48 hours.

-

Solvent Evaporation: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning:

-

The crude extract is redissolved in an aqueous acidic solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral compounds.

-

The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

-

Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid fraction.

Caption: General workflow for the isolation of quinoline alkaloids.

Purification and Structural Elucidation

The crude alkaloid fraction is then subjected to chromatographic techniques for purification.

-

Column Chromatography: Separation on silica gel or alumina using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is a common first step.

-

High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase of acetonitrile and water.

The structure of the purified compound is then elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the molecular weight. High-resolution mass spectrometry (HRMS) would give the exact mass and allow for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show the characteristic aromatic protons of the quinoline ring, the methoxy singlet, and the signals for the propyl side chain (a triplet, a sextet, and a triplet).

-

¹³C NMR: Would confirm the number of carbons and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): Would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms, thus definitively establishing the structure as 4-Hydroxy-6-methoxy-2-propylquinoline.

-

Known and Potential Biological Activities

While no specific biological activities have been reported for 4-Hydroxy-6-methoxy-2-propylquinoline, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.

| Compound Class | Reported Activities | Potential Implications for 2-Propyl Derivative | Reference |

| 2-Alkyl-4-hydroxyquinolines | Antimicrobial, quorum sensing inhibition in P. aeruginosa | Potential as an antibacterial or anti-virulence agent. | [9][10] |

| 6-Methoxyquinoline derivatives | P-glycoprotein inhibition, potential anticancer | Could contribute to overcoming multidrug resistance in cancer. | |

| Quinine (a methoxy-quinoline) | Antimalarial | The quinoline scaffold is a known antimalarial pharmacophore. | [6] |

| Other quinoline alkaloids from Galipea officinalis | Antitubercular | Potential activity against Mycobacterium tuberculosis. | [3] |

The combination of the 2-alkyl side chain and the 6-methoxy group suggests that 4-Hydroxy-6-methoxy-2-propylquinoline could exhibit a unique profile of antimicrobial, cytotoxic, and/or enzyme inhibitory activities. The length of the alkyl chain is known to influence the biological activity of 2-alkyl-4-hydroxyquinolines, and the propyl group may confer an optimal lipophilicity for certain biological targets.

Chemical Synthesis Strategies

In the absence of an established natural source, chemical synthesis provides a direct route to obtaining 4-Hydroxy-6-methoxy-2-propylquinoline for biological evaluation. The Conrad-Limpach reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines.

Synthetic Protocol (Conrad-Limpach):

-

Condensation: p-Anisidine is reacted with a β-keto ester, such as ethyl 3-oxohexanoate, to form an enamine intermediate.

-

Cyclization: The enamine is then subjected to thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the 4-hydroxyquinoline ring system.

An alternative approach involves the synthesis of the corresponding 2-propyl-6-methoxy-1,2,3,4-tetrahydroquinolin-4-one followed by dehydrogenation.

Conclusion and Future Directions

4-Hydroxy-6-methoxy-2-propylquinoline represents an intriguing, yet currently unconfirmed, natural product. Based on the known phytochemistry of the Rutaceae family, particularly the genus Galipea, there is a strong rationale for its existence. This guide has provided a comprehensive framework for its discovery, isolation, and characterization.

Future research should focus on:

-

Targeted Phytochemical Investigation: A thorough phytochemical analysis of Galipea officinalis and related species using modern analytical techniques like LC-MS/MS to screen for the presence of 4-Hydroxy-6-methoxy-2-propylquinoline.

-

Chemical Synthesis and Biological Screening: The chemical synthesis of this compound is warranted to enable a comprehensive evaluation of its biological activities, particularly its antimicrobial, anticancer, and enzyme inhibitory properties.

-

Biosynthetic Studies: Once its natural occurrence is confirmed, further studies into its biosynthetic pathway in plants would be of significant interest.

The exploration of this and other minor alkaloids from medicinal plants holds great promise for the discovery of new chemical entities with novel biological activities, ultimately contributing to the development of new therapeutic agents.

References

- Bredenbruch, F., et al. (2005). The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids. FEBS Letters, 579(24), 5483-5488.

- Calas, M., et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology, 187(16), 5587-5596.

- Deziel, E., et al. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344.

- Fournet, A., et al. (1994). Angostura Bark. Merck Index, 12th ed., p. 95.

- Gantner, S., et al. (2005). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Applied and Environmental Microbiology, 71(8), 4433-4441.

- Heeb, S., et al. (2011). Quorum sensing in Pseudomonas aeruginosa. Reviews in Environmental Science and Bio/Technology, 10(2), 145-171.

- Lépine, F., et al. (2003). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Journal of Bacteriology, 185(24), 6982-6991.

- Houghton, P. J., et al. (1996). Activity against Mycobacterium tuberculosis of alkaloid constituents of Angostura bark, Galipea officinalis. Phytotherapy Research, 10(4), 358-360.

- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.

- Jacquemond-Collet, I., et al. (1999). Alkaloids from Galipea officinalis. Planta Medica, 65(07), 677-677.

- Somanathan, R., & Smith, K. M. (1981). Synthesis of some 2-alkyl-4-quinolone and alkyl-4-methoxyquinoline alkaloids. Journal of Heterocyclic Chemistry, 18(5), 1077-1079.

- Zhang, Y. M., et al. (2008). The PqsD protein of Pseudomonas aeruginosa is a 2-aminobenzoylacetate-CoA ligase that is essential for the biosynthesis of 4-hydroxy-2-alkylquinolines. Journal of Biological Chemistry, 283(10), 6135-6143.

- Vieira, P. C., et al. (1999). Molluscicidal acridone alkaloids from Angostura paniculata: isolation, structures, and synthesis.

-

PubChem. (n.d.). Angostura Bark. Retrieved from [Link]

-

The Good Scents Company. (n.d.). angostura bark. Retrieved from [Link]

-

MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2019). Furochinoline alkaloids in plants from Rutaceae family - A review. Retrieved from [Link]

- Farshori, N. J., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Phytomedicine, 6(3), 334-344.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Angostura Bark [drugfuture.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Alkaloids from Galipea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molluscicidal acridone alkaloids from Angostura paniculata: isolation, structures, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The end of a long-standing hypothesis: the Pseudomonas signalling molecules 4-hydroxy-2-alkylquinolines are derived from fatty acids, not 3-ketofatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espace.inrs.ca [espace.inrs.ca]

Spectroscopic Profile of 4-Hydroxy-6-methoxy-2-propylquinoline: A Predictive and Interpretive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 4-Hydroxy-6-methoxy-2-propylquinoline. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and quality control. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from the closely related analog, 4-Hydroxy-6-methoxy-2-methylquinoline, to present a robust predictive model for its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development, offering both predicted data and the underlying scientific rationale to aid in the identification and characterization of this and similar quinoline derivatives.

Introduction and Statement of Purpose

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Hydroxy-6-methoxy-2-propylquinoline, possesses a unique combination of functional groups that suggest potential biological activity. Accurate spectroscopic characterization is the cornerstone of chemical research and development, enabling unambiguous structure elucidation and purity assessment.

A comprehensive search of the scientific literature and chemical databases reveals that while the existence of 4-Hydroxy-6-methoxy-2-propylquinoline is documented, with a registered CAS Number of 927800-85-9, its experimental spectroscopic data has not been published in the public domain.[1] This guide aims to fill this knowledge gap by providing a detailed, predictive analysis of its spectroscopic profile. By examining the known data of the structurally similar 4-Hydroxy-6-methoxy-2-methylquinoline, we can extrapolate with a high degree of confidence the expected spectral features of the 2-propyl analog. This approach not only offers a valuable reference for researchers working with this specific molecule but also serves as an educational tool for the interpretation of spectra for substituted quinolines.

Synthetic Considerations: The Conrad-Limpach Pathway

The most common and versatile method for the synthesis of 4-hydroxy-2-alkylquinolines is the Conrad-Limpach reaction. This pathway involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of 4-Hydroxy-6-methoxy-2-propylquinoline, the logical precursors would be p-anisidine and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate.

The reaction proceeds in two key stages:

-

Condensation: The nucleophilic amino group of p-anisidine attacks the keto-carbonyl of ethyl 3-oxohexanoate to form an enamine intermediate.

-

Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring system.

Caption: Predicted ¹H NMR assignments for 4-Hydroxy-6-methoxy-2-propylquinoline.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-Hydroxy-6-methoxy-2-propylquinoline will show signals for each of the 13 unique carbon atoms in the molecule.